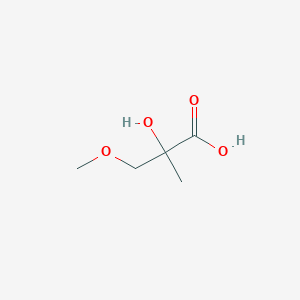

2-Hydroxy-3-methoxy-2-methylpropanoic acid

Übersicht

Beschreibung

2-Hydroxy-3-methoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .

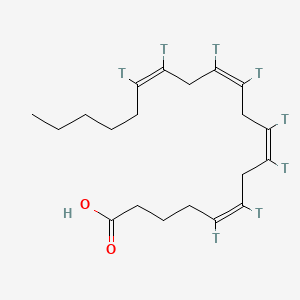

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed in 3D for a more detailed understanding .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-methoxy-2-methylpropanoic acid include a molecular weight of 134.13 . More detailed properties such as melting point, boiling point, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

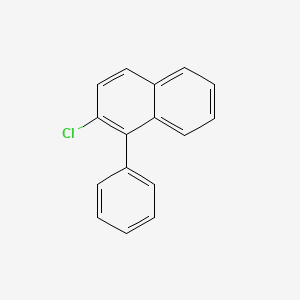

Synthesis and Anti-inflammatory Activity : β-Hydroxy-β-arylpropanoic acids, structurally similar to 2-Hydroxy-3-methoxy-2-methylpropanoic acid and NSAIDs like ibuprofen, demonstrate significant anti-inflammatory activity. Molecular docking experiments identified potential COX-2 inhibitors among these compounds (Dilber et al., 2008).

Enantioselective Synthesis : Enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester, a compound closely related to 2-Hydroxy-3-methoxy-2-methylpropanoic acid, were prepared with high enantioselectivity through a ruthenium-SYNPHOS®-catalyzed asymmetric hydrogenation reaction (Jeulin et al., 2007).

Chemical Analysis and Characterization

Ligand Binding and Chiral Discrimination : Studies on derivatives of 3-hydroxy-2-methylpropanoic acid, involving various oxygen functionalities, have shown significant selectivity in binding to a chiral dirhodium complex. This research aids in understanding the binding site of oxygen-containing groups in polyfunctional compounds, which are common in natural products and asymmetric synthesis (Mattiza et al., 2012).

Oxidation Reactivity : Biomimetic iron(II) α-hydroxy acid complexes, including 2-hydroxy-2-methylpropanoate, were studied for their reactivity towards dioxygen. These studies contribute to understanding the mechanism of dioxygen activation in iron(II) centers (Paria et al., 2014).

Enzymatic and Biological Applications

Amidase Substrate Specificity : Research on the substrate specificity of a heat-stable stereospecific amidase from Klebsiella oxytoca includes the study of compounds like 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, offering insights into biotransformation routes to related acids and amides (Shaw & Naughton, 2004).

Vanadium(V) Complexes with α-Hydroxycarboxylic Acids : The study of complexes formed between vanadate and α-hydroxylic acid ligands, including 2-hydroxy-2-methylpropanoic acid, provides valuable information on the formation constants and solution state structures of these complexes (Hati et al., 2001).

Catalysis and Industrial Applications

Enzymatic Aldol Addition : The enzymatic aldol addition of propanal to formaldehyde, a step in the biocatalytic synthesis of 3-hydroxyisobutyric acid, was optimized using a kinetic model. This process is crucial for the commercial production of methacrylic acid (Česnik et al., 2019).

PPARpan Agonist Synthesis : An efficient synthesis method for 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a potent PPARpan agonist, was developed, demonstrating the compound's relevance in medicinal chemistry (Guo et al., 2006).

Eigenschaften

IUPAC Name |

2-hydroxy-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-9-2)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWVEJYUAGZMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592377 | |

| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxy-2-methylpropanoic acid | |

CAS RN |

672314-91-9 | |

| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

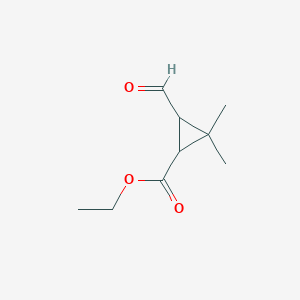

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

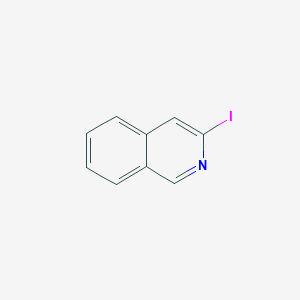

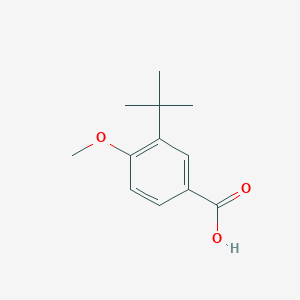

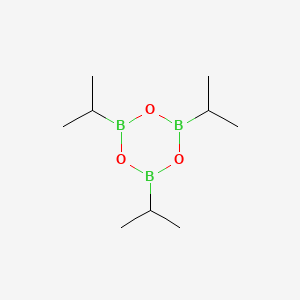

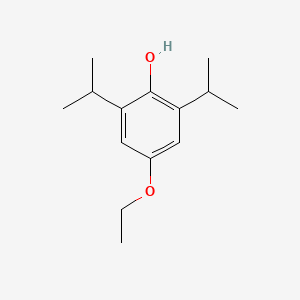

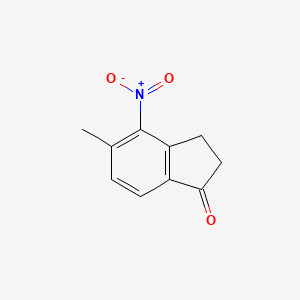

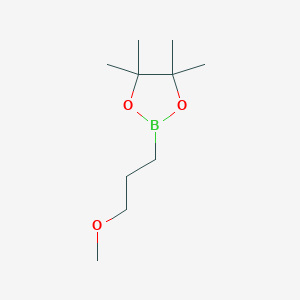

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)